molecular formula C9H16N3O14P3 B083258 Cytarabine Triphosphate CAS No. 13191-15-6

Cytarabine Triphosphate

Cat. No.: B083258
CAS No.: 13191-15-6
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-CCXZUQQUSA-N
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Description

Cytarabine Triphosphate is a nucleotide that inhibits the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine, a component of DNA. It is the biologically active form of cytarabine, a chemotherapy medication used to treat certain types of leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytarabine Triphosphate is synthesized through a series of enzymatic reactions. The process begins with the phosphorylation of 1-β-d-arabinofuranosylcytosine (ara-C) by deoxycytidine kinase to form 1-β-d-arabinofuranosylcytosine monophosphate (ara-CMP). This intermediate is then further phosphorylated by deoxycytidine monophosphokinase to form 1-β-d-arabinofuranosylcytosine diphosphate (ara-CDP). Finally, nucleoside diphosphokinase catalyzes the formation of 1-β-d-arabinofuranosylcytosine triphosphate (ara-CTP) .

Industrial Production Methods: The industrial production of arabinofuranosylcytosine triphosphate involves the use of recombinant enzymes to catalyze the phosphorylation steps. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cytarabine Triphosphate undergoes several types of chemical reactions, including phosphorylation, deamination, and hydrolysis.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cytarabine Triphosphate has several scientific research applications:

Mechanism of Action

Cytarabine Triphosphate exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. It is incorporated into the DNA strand during the S phase of the cell cycle, leading to chain termination and inhibition of DNA synthesis. This results in the death of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

13191-15-6

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1

InChI Key

PCDQPRRSZKQHHS-CCXZUQQUSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

Ara CTP
Ara-CTP
Arabinofuranosylcytosine Triphosphate
Arabinosylcytosine Triphosphate
Cytarabine Triphosphate
Cytosine Arabinoside Triphosphate
Triphosphate, Arabinofuranosylcytosine
Triphosphate, Arabinosylcytosine
Triphosphate, Cytarabine
Triphosphate, Cytosine Arabinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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